molecular formula C15H16S B2905096 4'-Propyl-[1,1'-biphenyl]-4-thiol CAS No. 845823-00-9

4'-Propyl-[1,1'-biphenyl]-4-thiol

Cat. No.: B2905096
CAS No.: 845823-00-9
M. Wt: 228.35
InChI Key: CRTRPRGGKHZXAR-UHFFFAOYSA-N
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Description

4'-Propyl-[1,1'-biphenyl]-4-thiol is an aromatic thiol compound with the molecular formula C15H16S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with a propyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Propyl-[1,1'-biphenyl]-4-thiol typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process emphasizes efficient recycling of reaction materials, solvents, and water, making it an environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions

4'-Propyl-[1,1'-biphenyl]-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated carbon, xylene.

    Substitution: 2-chloro-3-formylquinolines, NaH, DMSO.

Major Products

    Oxidation: Corresponding disulfide.

    Substitution: 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde.

Scientific Research Applications

4'-Propyl-[1,1'-biphenyl]-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4'-Propyl-[1,1'-biphenyl]-4-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, undergo oxidation, and act as a nucleophile in substitution reactions. These properties make it a versatile compound in chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4'-Propyl-[1,1'-biphenyl]-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiol compounds. The presence of the propyl group at the para position enhances its stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

4-(4-propylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11,16H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTRPRGGKHZXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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